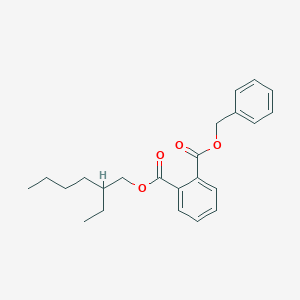
Benzyl 2-Ethylhexyl Phthalate
Übersicht
Beschreibung
Phthalates, including Benzyl 2-Ethylhexyl Phthalate, are a group of chemicals commonly known as diesters of 1,2-benzenedicarboxylic acid. They are widely used as plasticizers in the manufacture of flexible polyvinyl chloride (PVC) products, consumer products, medical devices, and as solvents in personal care products (Hauser & Calafat, 2005).
Synthesis Analysis
The synthesis of Benzyl 2-Ethylhexyl Phthalate involves the acylation of ω-hydroxy benzyl ester or the corresponding carboxylate with phthalic anhydride, yielding high yields through all transformation steps (Gilsing, Angerer, & Prescher, 2005).
Molecular Structure Analysis
The molecular structure of phthalates, including Benzyl 2-Ethylhexyl Phthalate, features a benzene ring (phthalic acid) diesterified with various alkyl or aryl groups, which significantly influences their chemical and physical properties. The generic structure includes R groups that vary depending on the specific phthalate ester (Hauser & Calafat, 2005).
Chemical Reactions and Properties
Phthalates undergo primary biodegradation pathways, including hydrolysis, oxidation, and conjugation reactions, leading to various metabolites that can further degrade into simpler compounds, eventually mineralizing to CO2 and H2O (Wang et al., 2020).
Physical Properties Analysis
The physical properties of phthalates like Benzyl 2-Ethylhexyl Phthalate are influenced by their molecular structure. These compounds are generally colorless, oily liquids at room temperature and are known for their low volatility and high boiling points. Their solubility in water is low, but they are highly soluble in organic solvents (Harris, 2009).
Chemical Properties Analysis
Benzyl 2-Ethylhexyl Phthalate, like other phthalates, exhibits chemical stability under normal conditions but can undergo hydrolysis under acidic or basic conditions. They are resistant to oxidation and reduction reactions. The presence of the ester functional group in phthalates allows for their participation in esterification and transesterification reactions, which are crucial for their role as plasticizers (Gilsing, Angerer, & Prescher, 2005).
Wissenschaftliche Forschungsanwendungen
Endocrine Disruption : BBP induces overexpression of the EcR gene in aquatic larvae, indicating potential endocrine disruptor effects, while Di(2-ethylhexyl) phthalate (DEHP) decreases its activity at higher concentrations (Planelló et al., 2011).
Carcinogenicity : Di(2-ethylhexyl) adipate is considered carcinogenic in both rats and mice, and butyl benzyl phthalate's carcinogenic effects in female rats remain equivocal due to variable myelomonocytic leukemia incidence (Kluwe et al., 1982).
Fetal Development : In utero phthalate exposure may lead to abnormal fetal development, and maternal supplementation with omega-3 fatty acids during pregnancy may counteract these adverse effects (Latini et al., 2006).
Hepatocarcinogenicity : Compounds containing 2-ethylhexyl show significant hepatocarcinogenic activity, particularly in female mice (Kluwe, 1986).
mRNA Translation Regulation : Phthalates can directly regulate mRNA translation, potentially contributing to developmental and reproductive disorders (Ling et al., 2016).
Environmental Presence : A study developed a method for analyzing 17 phthalate esters in house dust, revealing widespread use and high concentrations in most samples (Kubwabo et al., 2013).
Human Health Effects : Phthalates are widely used in various industrial applications and have been linked to various health effects in humans, including endocrine disruption and reproductive issues (Hauser & Calafat, 2005).
Genotoxic Effects : Phthalates have genotoxic effects and can cause cell death, while their substitutes show no significant cytotoxicity even at high doses (Kim et al., 2019).
Diabetes Association : Higher levels of certain phthalates may be associated with self-reported diabetes in Mexican women (Svensson et al., 2011).
Male Reproductive Issues : Phthalate esters can cause male reproductive issues, including testicular dysgenesis, by disrupting androgen-mediated development (Foster, 2005).
Safety And Hazards
Chronic exposure to phthalates, including “Benzyl 2-Ethylhexyl Phthalate”, can adversely influence the endocrine system and functioning of multiple organs, which has negative long-term impacts on the success of pregnancy, child growth and development, and reproductive systems in both young children and adolescents . The European Food Safety Authority has established group tolerable daily intake (TDI) of 50 µg/kg body weight (bw) per day for DBP, BBP, DEHP, and DINP .
Eigenschaften
IUPAC Name |
1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLXUAPXWEIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940214 | |
| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Ethylhexyl Phthalate | |
CAS RN |
18750-05-5 | |
| Record name | Benzyl octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18750-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalic acid, benzyl 2-ethylhexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





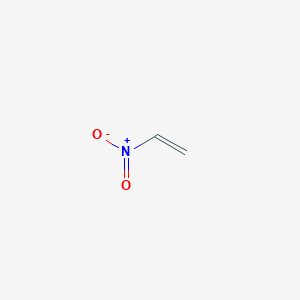
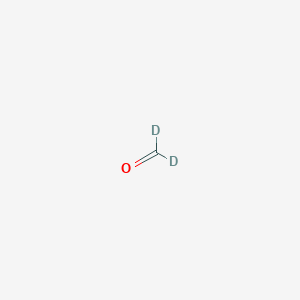
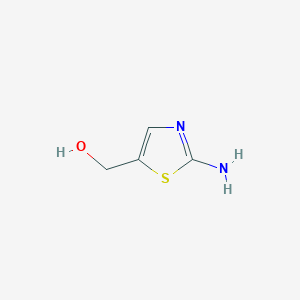
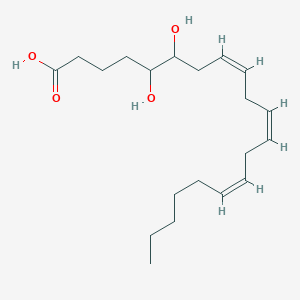
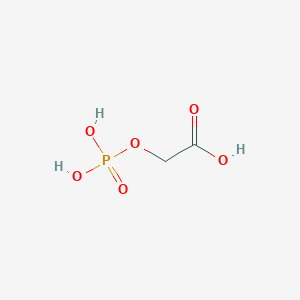
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)
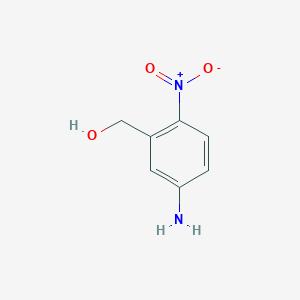


![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)